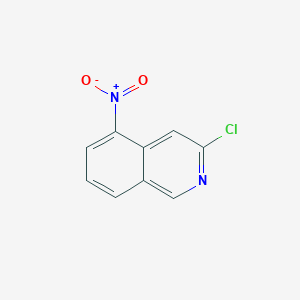

3-氯-5-硝基异喹啉

描述

Synthesis Analysis

The synthesis of 3-Chloro-5-nitroisoquinoline derivatives involves multiple steps, including nitration, chlorination, and specific reactions tailored to introduce functional groups at precise locations on the isoquinoline ring. For example, electron transfer reactions in 5-nitroisoquinolines have been explored to introduce alkyl groups through reductive alkylation, demonstrating the compound's reactivity towards electron-rich species (Vanelle et al., 1994).

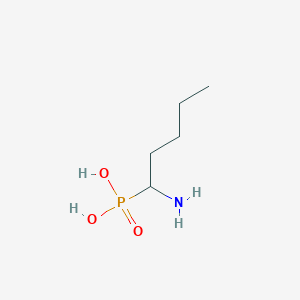

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular arrangement and bonding interactions within 3-Chloro-5-nitroisoquinoline compounds. Studies have shown how hydrogen bonding and molecular orientation influence the crystal packing and stability of these compounds (Gotoh & Ishida, 2019). These structural details are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

3-Chloro-5-nitroisoquinoline undergoes various chemical reactions, highlighting its chemical versatility. Notable reactions include nucleophilic substitution, where the chloro and nitro groups play pivotal roles in determining the reactivity and outcome of such processes. The presence of these groups also influences the compound's electron transfer reactions, making it a candidate for synthesis involving radical intermediates or for use in redox chemistry (Vanelle et al., 1994).

科学研究应用

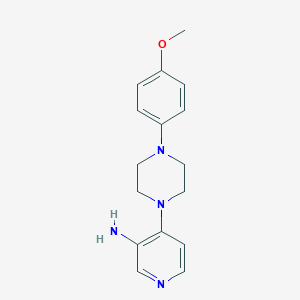

硝基异喹啉的胺化:已研究 3-氯-5-硝基异喹啉(以及其他硝基异喹啉)在使用高锰酸钾的甲胺溶液进行胺化反应中的潜力。这一过程导致形成单或双(甲基氨基)取代的硝基化合物 (Woźniak 和 Nowak,1994).

新型酰基转移催化剂的合成:已对使用 1-氯-5-硝基异喹啉合成新型酰基转移催化剂进行了研究。这些化合物在各种化学过程中具有潜在应用 (陈佩然,2008).

异喹啉中的电子转移反应:研究表明,1-氯甲基-5-硝基异喹啉可以参与电子转移反应,这在药物化学中具有影响,特别是在抗肿瘤剂的开发中 (Vanelle 等人,1994).

癌症治疗中的拓扑异构酶抑制剂:研究探索了用其他官能团替换 3-硝基茚并异喹啉中的硝基毒团的可能性,以最大程度地降低安全风险,同时保留对癌细胞的抗增殖作用。这突出了氯和硝基在药物应用中的作用 (Beck 等人,2015).

5-硝基异喹啉配合物的谱学研究:已研究 5-硝基异喹啉及其锌 (II) 卤化物配合物的谱学性质,深入了解其分子结构和在各个科学领域的潜在应用 (Yurdakul 等人,2015).

细胞毒性吡咯并异喹啉衍生物的合成:由 5-硝基异喹啉合成的吡咯并异喹啉已对其在卵巢细胞系中的细胞毒性进行了评估,显示出在癌症研究中的潜力 (Vlachou 等人,2002).

涉及硝基芳香族路易斯碱的共晶:已对氨基苯甲酸与硝基取代的路易斯碱(包括 5-硝基异喹啉)的分子加合物进行了研究,这对于理解共晶化过程中分子的自组装非常重要 (Lynch 等人,1997).

安全和危害

未来方向

While specific future directions for 3-Chloro-5-nitroisoquinoline were not found in the search results, the use of 5-Nitroisoquinoline in the development of potential antimalarial drugs and in the optimization of complex gas–liquid–solid reactions suggests potential areas of future research for 3-Chloro-5-nitroisoquinoline.

属性

IUPAC Name |

3-chloro-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPORMNSYOVFNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587788 | |

| Record name | 3-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitroisoquinoline | |

CAS RN |

10296-47-6 | |

| Record name | 3-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

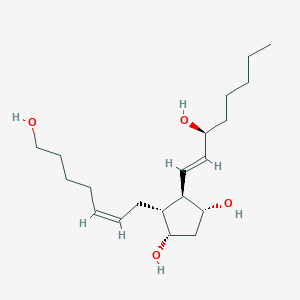

![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)